molecular formula C19H20N2O4S B2806815 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide CAS No. 899995-99-4

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide

Cat. No.: B2806815
CAS No.: 899995-99-4
M. Wt: 372.44
InChI Key: QCACXQRWOJANEO-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide is a chemical compound of significant interest due to its unique structure, which combines elements of benzoisothiazole, sulfone, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide typically involves the formation of the benzoisothiazole core, followed by sulfonylation and subsequent amidation.

  • Formation of Benzoisothiazole Core: : React 2-aminobenzenethiol with orthoesters under acidic conditions to form the benzoisothiazole ring.

  • Sulfonylation: : Treat the benzoisothiazole intermediate with sulfur trioxide or suitable sulfonyl chloride to introduce the sulfone group.

  • Amidation: : React the sulfonylated intermediate with N-ethyl-N-(o-tolyl)propanamide in the presence of coupling agents like EDCI or DCC under mild conditions.

Industrial Production Methods: : Industrial-scale production often involves optimizing reaction conditions to maximize yield and purity, utilizing continuous flow reactors for precise control over temperature and reaction time, and employing high-throughput purification techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the isothiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the nitro or sulfone groups, typically using reagents like lithium aluminum hydride or hydrogen gas over a palladium catalyst.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at positions ortho to the sulfonyl group.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride, palladium on carbon with hydrogen.

  • Substitution: : Sodium hydride, bromine, or other halogen sources.

Major Products

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Amino derivatives, de-sulfonated products.

  • Substitution: : Halogenated derivatives, alkylated or acylated compounds.

Scientific Research Applications

Chemistry: : The compound serves as a precursor in the synthesis of various heterocyclic compounds and functional materials due to its reactive functional groups. Biology : It is investigated for its potential as an inhibitor of certain enzymes due to its isothiazole core, which can interact with biological targets. Medicine : Studies have explored its use in drug design, particularly for developing anti-inflammatory and antimicrobial agents. Industry : In industrial applications, it can be used as a building block for advanced materials, including polymers and specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways: : The compound exerts its effects primarily through interactions with enzymes and receptors. The benzoisothiazole moiety can inhibit enzyme activity by binding to the active site, while the sulfone group may enhance binding affinity and specificity. This dual functionality allows it to modulate various biochemical pathways, including those involved in inflammation and microbial resistance.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(m-tolyl)propanamide: : Similar in structure but with a methyl group in a different position.

  • 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methyl-N-(o-tolyl)propanamide: : Varies by the alkyl chain on the amide nitrogen.

  • 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-propyl-N-(o-tolyl)propanamide: : Differing by a longer alkyl chain on the amide nitrogen.

Uniqueness: : What sets 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)propanamide apart is its specific substitution pattern that balances reactivity and stability, making it particularly useful for targeted synthetic applications and biological studies.

Properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-3-20(16-10-6-4-8-14(16)2)18(22)12-13-21-19(23)15-9-5-7-11-17(15)26(21,24)25/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCACXQRWOJANEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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